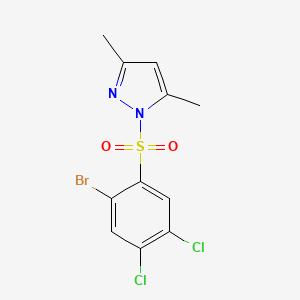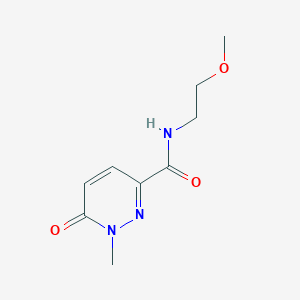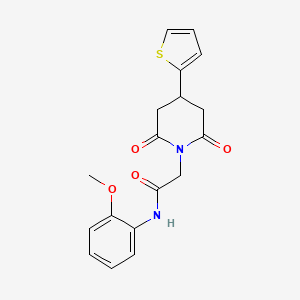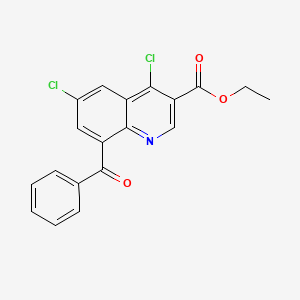![molecular formula C25H21NO4 B2492105 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid CAS No. 2386966-25-0](/img/structure/B2492105.png)
4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related cubane-1,4-dicarboxylic acid derivatives often involves polycondensation reactions, as demonstrated by the synthesis of polyamides from cubane-1,4-dicarboxylic acid and various diamines, highlighting the reactivity and potential for creating polymers with cubane-based acids (Kakuchi et al., 1997). Additionally, fluorination of cubane derivatives, such as the synthesis of dimethyl 2-fluorocubane-1,4-dicarboxylate, showcases the versatility in modifying cubane's functional groups under different conditions (Eremenko et al., 2001).
Molecular Structure Analysis
The molecular structure of cubane derivatives has been extensively studied, revealing the impact of substitution on the cubane core. For instance, the esterification of 1,4-cubanedicarboxylic acid results in compounds with varied geometries depending on the nature of the alkyl radical, indicating how different substituents influence the overall structure of cubane derivatives (Eremenko et al., 1994).
Chemical Reactions and Properties
Cubane derivatives undergo a range of chemical reactions, illustrating the reactive nature of the cubane core and its derivatives. Radical chlorination of cubane-1,4-dicarboxylic acid, for example, preferentially yields monochlorinated and dichlorinated products, showcasing the compound's reactivity towards halogenation and the potential for further chemical modification (Křížková et al., 2023).
Physical Properties Analysis
The physical properties of cubane derivatives, such as their thermal stability and phase behavior, are crucial for understanding their potential applications. For example, the synthesis and evaluation of cubane-1,4-dicarboxylic acid diesters as propellant plasticizers highlight the importance of studying these compounds' thermal properties (Cunkle & Willer, 1988).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, closely related to the compound , has been achieved using 3-bromopyruvic acid and N‐Fmoc‐thiourea, demonstrating a method for creating complex molecules involving fluorenyl and cubane structures (Le & Goodnow, 2004).
- Cubane-1,4-dicarboxylic acid, part of the core structure of the compound, has been used in the synthesis of polyamides, illustrating its application in polymer chemistry (Kakuchi et al., 1997).
Molecular and Structural Analysis
- Methyl 4-fluoro-1-cubanecarboxylate, a compound structurally similar to the fluoren-9-ylmethoxycarbonyl and cubane units, shows how the presence of a cubane structure can impact molecular properties and electronic effects (Irngartinger, Strack, & Gredel, 2006).
Application in Solid Propellant Ingredients
- Cubane derivatives, including those with carboxylic acid groups, have been evaluated for their use in advanced propellant plasticizers, indicating potential applications in materials science (Cunkle & Willer, 1988).
Protective Group in Organic Synthesis
- The fluoren-9-ylmethoxycarbonyl (Fmoc) group, integral to the compound , is used to protect hydroxy-groups in organic synthesis, highlighting its utility in complex chemical syntheses (Gioeli & Chattopadhyaya, 1982).
Mécanisme D'action
Target of Action
It is known that the compound is a derivative of the 9h-fluoren-9-ylmethoxycarbonyl (fmoc) group , which is commonly used in peptide synthesis . Therefore, it can be inferred that EN300-7431073 may interact with proteins or peptides in the body.
Mode of Action
Fmoc derivatives are typically used as protective groups in peptide synthesis . They prevent unwanted side reactions during the synthesis process and are removed under specific conditions to reveal the desired peptide sequence .
Result of Action
As a potential participant in peptide synthesis, it might contribute to the formation of specific peptide sequences, which could have various effects depending on the nature of the peptides formed .
Propriétés
IUPAC Name |
4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-22(28)25-19-16-20(25)18-21(25)17(19)24(16,18)10-26-23(29)30-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-21H,9-10H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMIRHWCDXGSJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC45C6C7C4C8C5C6C78C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2386966-25-0 |
Source


|
| Record name | 8-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cubane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-fluoro-3-methylbenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2492023.png)



![1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2492030.png)


![1-[(1R,5S)-6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]prop-2-en-1-one](/img/structure/B2492034.png)
![5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2492036.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-2-chlorobenzamide](/img/structure/B2492037.png)
![N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2492038.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2492040.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide](/img/structure/B2492042.png)
![ethyl 2-(2-(2-(3-(methylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2492044.png)